molecular formula C20H26N2O4S B7176467 N-(1-benzylpiperidin-4-yl)-N-methyl-5-(methylsulfonylmethyl)furan-2-carboxamide

N-(1-benzylpiperidin-4-yl)-N-methyl-5-(methylsulfonylmethyl)furan-2-carboxamide

Cat. No.: B7176467
M. Wt: 390.5 g/mol
InChI Key: ISOUNBPICWIZFR-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-N-methyl-5-(methylsulfonylmethyl)furan-2-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a furan ring, and a carboxamide group, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-N-methyl-5-(methylsulfonylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S/c1-21(20(23)19-9-8-18(26-19)15-27(2,24)25)17-10-12-22(13-11-17)14-16-6-4-3-5-7-16/h3-9,17H,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISOUNBPICWIZFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(CC1)CC2=CC=CC=C2)C(=O)C3=CC=C(O3)CS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-N-methyl-5-(methylsulfonylmethyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and the furan ring separately. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through the reaction of benzylamine with a suitable aldehyde or ketone, followed by cyclization.

    Synthesis of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.

    Coupling Reactions: The piperidine and furan rings are then coupled using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the carboxamide linkage.

    Methylation and Sulfonylation: The final steps involve methylation of the nitrogen atom and sulfonylation of the furan ring to introduce the methylsulfonylmethyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-N-methyl-5-(methylsulfonylmethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: The benzyl group on the piperidine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)-N-methyl-5-(methylsulfonylmethyl)furan-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-N-methyl-5-(methylsulfonylmethyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzylpiperidin-4-yl)-N-methylfuran-2-carboxamide
  • N-(1-benzylpiperidin-4-yl)-N-methyl-5-(methylsulfonyl)furan-2-carboxamide
  • N-(1-benzylpiperidin-4-yl)-N-methyl-5-(methylsulfonylmethyl)thiophene-2-carboxamide

Uniqueness

N-(1-benzylpiperidin-4-yl)-N-methyl-5-(methylsulfonylmethyl)furan-2-carboxamide is unique due to the presence of the methylsulfonylmethyl group, which can impart distinct chemical and biological properties. This group can influence the compound’s solubility, stability, and interaction with molecular targets, making it a valuable molecule for various research and industrial applications.

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